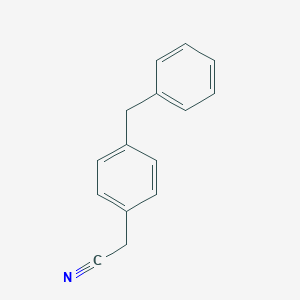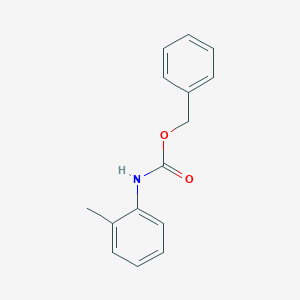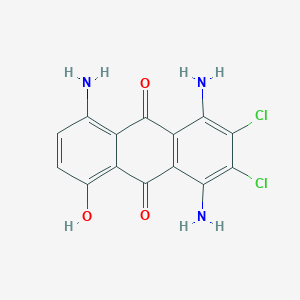
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone, also known as TAED, is a chemical compound that has been widely used in scientific research due to its unique properties. TAED is a derivative of anthraquinone, which is a type of organic compound that is commonly found in plants. TAED has been used in a variety of applications, including as a bleach activator, a dyeing agent, and a catalyst for chemical reactions. In
作用机制
The mechanism of action of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is not fully understood. However, it is believed that 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone acts as a catalyst for the decomposition of hydrogen peroxide, which produces reactive oxygen species that are responsible for the bleaching and dyeing effects of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been shown to have antimicrobial properties, which may be due to its ability to generate reactive oxygen species.
生化和生理效应
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have low toxicity and is not considered to be harmful to human health. However, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may cause skin and eye irritation if it comes into contact with these tissues. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been shown to be a respiratory irritant in animal studies. In addition, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have antimicrobial properties, which may make it useful in the treatment of infections.
实验室实验的优点和局限性
One of the main advantages of using 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone in lab experiments is its ability to enhance the bleaching power of hydrogen peroxide. This makes it useful in a variety of applications, such as the removal of stains from fabrics. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is relatively easy to synthesize and is readily available. However, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may not be suitable for all experiments, as it may interfere with the results of certain assays.
未来方向
There are several future directions for the use of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone in scientific research. One potential application is in the development of antimicrobial agents. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have antimicrobial properties, and further research may lead to the development of new antibiotics. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may be useful in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells. Further research is needed to explore these potential applications of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone.
合成方法
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone can be synthesized through a multi-step process. The first step involves the reaction of 2,3-dichloro-8-hydroxyanthraquinone with ammonia to form the corresponding monoamino compound. The monoamino compound is then reacted with excess ammonia and formaldehyde to form the triamino compound. The final step involves the chlorination of the triamino compound with chlorine gas to form 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone.
科学研究应用
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been used in a variety of scientific research applications. One of the most common uses of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is as a bleach activator. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is added to laundry detergents to enhance the bleaching power of hydrogen peroxide. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been used as a dyeing agent in the textile industry. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been used as a catalyst for chemical reactions, such as the oxidation of alcohols.
属性
CAS 编号 |
19721-24-5 |
|---|---|
产品名称 |
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone |
分子式 |
C14H9Cl2N3O3 |
分子量 |
338.1 g/mol |
IUPAC 名称 |
1,4,5-triamino-2,3-dichloro-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9Cl2N3O3/c15-9-10(16)12(19)8-7(11(9)18)13(21)5-3(17)1-2-4(20)6(5)14(8)22/h1-2,20H,17-19H2 |
InChI 键 |
PRRRMBDHOGEKOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)O |
规范 SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)O |
其他 CAS 编号 |
19721-24-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



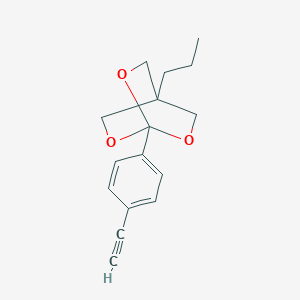
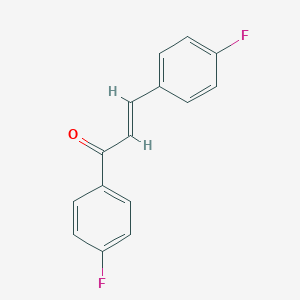
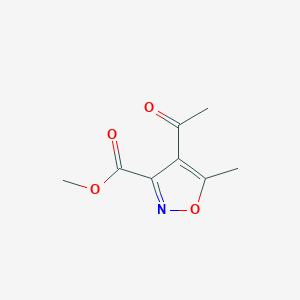
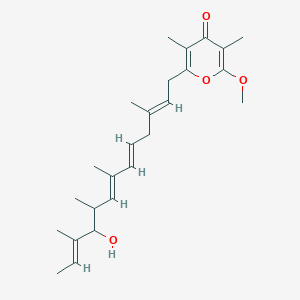
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
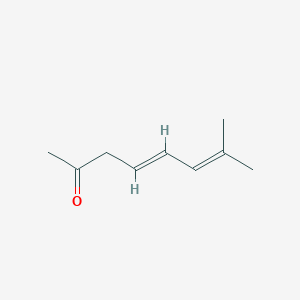
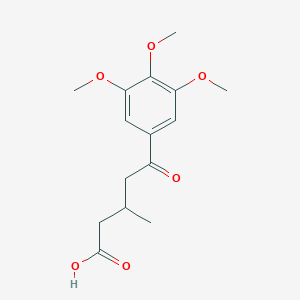
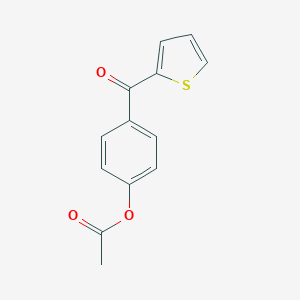
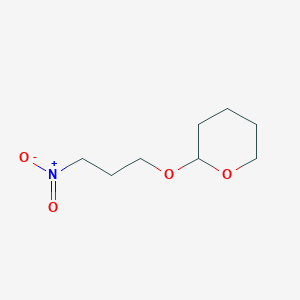
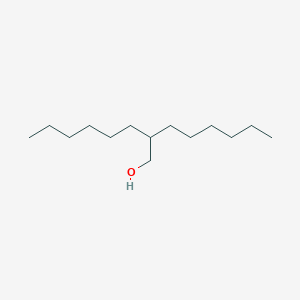
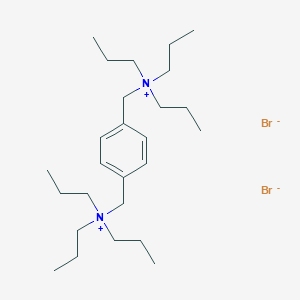
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)
